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Compound of Interest

Compound Name: HJC0197

Cat. No.: B15610580 Get Quote

As of my last update, there are no publicly available preliminary studies or data specifically

referencing a compound or treatment designated "HJC0197" for Progressive Multifocal

Leukoencephalopathy (PML). The scientific and clinical literature does not contain this

identifier.

Therefore, this technical guide will focus on a prominent area of preliminary research for PML

treatment for which information is available: Adoptive T-Cell Therapy. This approach involves

the use of virus-specific T-cells to combat the JC virus (JCV), the causative agent of PML. The

following sections summarize the quantitative data from recent studies, detail the experimental

protocols, and visualize the relevant biological pathways and workflows.

Data Presentation
The following tables summarize the quantitative data from preliminary studies on adoptive T-

cell therapy for PML.

Table 1: Patient Demographics and Baseline Characteristics
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Characteristic Study 1 (Italian Cohort)[1] Study 2 (Pilot Study)[2]

Number of Patients 19 12

Median Age (years) 56.5 59 (range 35-72)

Underlying Conditions

Hematological malignancies,

HIV-negative

immunosuppression

Lymphoproliferative disease

(n=6), autoimmune disease

(n=2), primary

immunodeficiency (n=2), other

Median Time from Symptom

Onset to First Infusion
3 months 2 months (range 1-6)

Median Baseline Karnofsky

Performance Scale (KPS)

50% (Survivors) vs. 30% (Non-

survivors)
Not Reported

Table 2: Treatment and Clinical Outcomes
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Outcome Measure
Study 1 (Italian
Cohort)[1]

Study 2 (Pilot
Study)[2]

Study 3 (Small
Italian Study)[3]

Treatment Regimen

T-Cell Specificity JC Virus (JCV) BK Virus (BKV) JC Virus (JCV)

T-Cell Source
Autologous or

Allogeneic

Allogeneic (partially

HLA-matched donors)

Autologous or

Allogeneic

Number of Infusions Median of 2
1-3 infusions per

patient

Two doses, 15 days

apart

Cell Dose

Starting dose: 1 x 10⁵

cells/kg; Subsequent:

2 x 10⁵ cells/kg

Not specified Not specified

Efficacy

1-Year Survival Rate
31.6% (6 out of 19

patients)

58.3% (7 out of 12

patients)

5 out of 6 patients

who achieved PML

control were alive at

follow-up

PML

Control/Response

Reduced disease

burden on MRI in

survivors; Decrease in

JCV DNA in CSF

Not explicitly stated,

but 7/12 survived >1

year

6 out of 9 patients

achieved PML control

Safety

Adverse Events

One case of Immune

Reconstitution

Inflammatory

Syndrome (IRIS)

No serious treatment-

related adverse

events reported

No adverse events

reported

Experimental Protocols
The methodologies for the key experiments cited in the preliminary studies of adoptive T-cell

therapy for PML are detailed below.
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Patient Population and Eligibility
Patients diagnosed with "definite PML" according to the 2013 consensus criteria by the

American Academy of Neurology were enrolled.[1] This diagnosis requires the presence of

clinical signs and MRI findings compatible with active PML, along with the detection of JC virus

DNA in the cerebrospinal fluid (CSF) by PCR.[4] Patients were often in a state of neurological

deterioration with moderate to severe disability at the time of enrollment.[3] Underlying

conditions included various forms of immunosuppression, such as hematological malignancies

and primary immunodeficiencies.[1][2]

Generation of Virus-Specific T-Cells
The core of the therapy involves generating T-cells that can specifically recognize and attack

JCV-infected cells.

Source of T-Cells: Peripheral blood mononuclear cells (PBMCs) were collected from either

the patient (autologous) or a healthy, partially human leukocyte antigen (HLA)-matched

donor (allogeneic).[1][2] Donors were often siblings or other family members.[2]

Antigen Stimulation: The PBMCs were stimulated ex vivo with specific antigens to expand

the population of virus-specific T-cells. These antigens were synthetic peptides derived from

JCV proteins.[1] In some studies, peptides from the closely related BK virus were used,

leveraging the cross-reactivity between the two polyomaviruses.[2][5]

Cell Culture and Expansion: The stimulated cells were cultured in a laboratory setting (Good

Manufacturing Practice - GMP facility) to allow the virus-specific T-cells to proliferate to a

therapeutic dose.[5]

Treatment Administration and Monitoring
Infusion: The expanded virus-specific T-cells (PyVST) were administered to the patient via

intravenous (IV) infusion.[4] Dosing regimens varied between studies, with some employing

a fixed starting dose followed by escalating doses in subsequent infusions.[1][4] Infusions

were typically spaced several weeks apart.[1][3]

Monitoring for Safety: Patients were closely monitored for any adverse events following each

infusion, with a particular focus on the potential for IRIS.[1][4]
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Assessing Efficacy: Treatment efficacy was evaluated through a combination of clinical and

laboratory measures:

Neurological Examination: Regular assessment of neurological function and disability

using scales such as the modified Rankin scale (mRs) and the Karnofsky Performance

Scale (KPS).[1]

Neuroimaging: Brain MRIs were performed to assess changes in the size and

characteristics of PML lesions.[1]

Virological Response: The viral load of JCV DNA in the CSF was quantified by PCR to

monitor the clearance of the virus.[1][3]

Immunological Response: An increase in the frequency of circulating JCV-specific

lymphocytes was measured as an indicator of immune reconstitution.[3]

Mandatory Visualization
Signaling Pathways and Workflows
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JC Virus Pathogenesis in Immunocompromised Host
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Caption: Pathogenesis of Progressive Multifocal Leukoencephalopathy (PML).
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Adoptive T-Cell Therapy Experimental Workflow
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Click to download full resolution via product page

Caption: Experimental workflow for adoptive T-cell therapy in PML patients.
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Proposed Mechanism of T-Cell Mediated Viral Clearance
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Caption: Proposed mechanism of action for adoptive T-cell therapy in PML.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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